molecular formula C14H18N2O5S B14938923 Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14938923
M. Wt: 326.37 g/mol
InChI Key: GDGMZTDIEGKKDD-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a thiazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other thiazole derivatives and tetrahydrofuran-containing compounds.

    Thiazole derivatives: These compounds often exhibit biological activity and are used in medicinal chemistry.

    Tetrahydrofuran derivatives: These compounds are commonly used as solvents and intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H18N2O5S

Molecular Weight

326.37 g/mol

IUPAC Name

ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H18N2O5S/c1-5-20-12(19)10-7(2)15-13(22-10)16-11(18)8-6-9(17)21-14(8,3)4/h8H,5-6H2,1-4H3,(H,15,16,18)

InChI Key

GDGMZTDIEGKKDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C

Origin of Product

United States

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